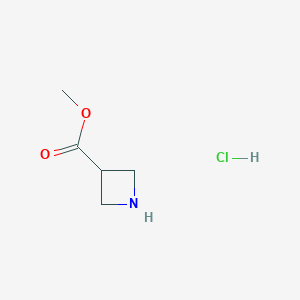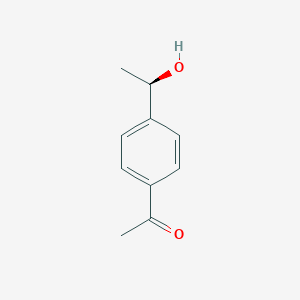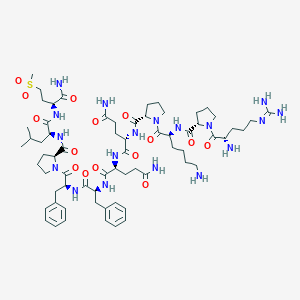
Clorhidrato de 3-azetidilcarboxilato de metilo
Descripción general
Descripción
Methyl azetidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl azetidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl azetidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl azetidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
El clorhidrato de 3-azetidilcarboxilato de metilo desempeña un papel crucial en la química medicinal debido a su estabilidad y reactividad. Se utiliza como bloque de construcción para sintetizar varias moléculas bioactivas, incluidos medicamentos antihipertensivos como la azelnidipina, inhibidores de quinasas como el cobimetinib y anticoagulantes como la ximelagatran . Su estructura única de anillo de cuatro miembros, integrada con un átomo de nitrógeno polar, lo convierte en un motivo privilegiado en el diseño de fármacos .
Polimerización
En el campo de la polimerización, este compuesto sirve como un monómero que puede polimerizarse o copolimerizarse para crear nuevos materiales poliméricos. Su reactividad permite la formación de polímeros con propiedades únicas, que pueden ajustarse para aplicaciones específicas .
Descubrimiento de fármacos
El this compound se utiliza como un enlace no escindíble en la síntesis de conjugados de fármaco-anticuerpo (ADC). También es un enlace PROTAC basado en cadena alquílica, fundamental en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC), que son una nueva clase de fármacos .
Síntesis Orgánica
El compuesto es un valioso catalizador en reacciones de síntesis orgánica, como reacciones de esterificación y eterificación. Su tensión anular y estabilidad facilitan la funcionalización de enlaces, lo que lo convierte en un reactivo clave en la síntesis de moléculas orgánicas complejas .
Plantillas Quirales
Debido a su naturaleza quiral, el this compound se utiliza como una plantilla quiral en la síntesis asimétrica. Ayuda a crear compuestos enantioméricamente puros, que son importantes en el desarrollo de fármacos con una estereoquímica específica .
Moléculas Bioactivas
Este compuesto es un precursor en la síntesis de moléculas bioactivas. Su incorporación en estructuras moleculares puede mejorar la actividad biológica y la especificidad de los compuestos resultantes, lo que lo hace valioso en el descubrimiento de nuevos agentes terapéuticos .
Conjugados de Fármaco-Anticuerpo (ADC)
Como enlace ADC, el this compound se utiliza para unir fármacos citotóxicos a anticuerpos que se dirigen selectivamente a las células cancerosas. Esta aplicación es fundamental en el desarrollo de terapias contra el cáncer dirigidas
Propiedades
IUPAC Name |
methyl azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWTLBPYROHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610756 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100202-39-9 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl azetidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)






![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)



